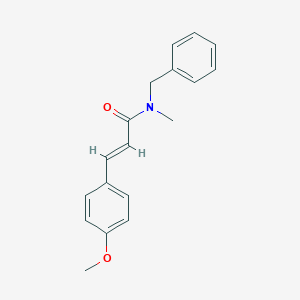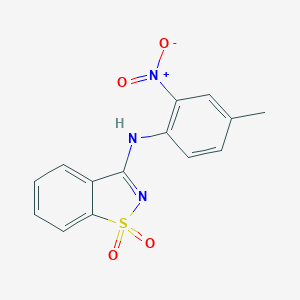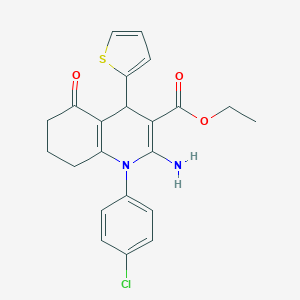![molecular formula C23H24N2O3 B393411 2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B393411.png)
2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a piperidine ring and an isoindole dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindole dione core.
Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the isoindole dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-dimethylphenyl)-4-quinolinyl (2-methyl-1-piperidinyl)methanone
- 1-Propanone, 1-(3,4-dimethylphenyl)-2-methyl-3-(1-piperidinyl)
Uniqueness
Compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of the isoindole dione core and the piperidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C23H24N2O3 |
|---|---|
Molekulargewicht |
376.4g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-5-(4-methylpiperidine-1-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N2O3/c1-14-8-10-24(11-9-14)21(26)17-5-7-19-20(13-17)23(28)25(22(19)27)18-6-4-15(2)16(3)12-18/h4-7,12-14H,8-11H2,1-3H3 |
InChI-Schlüssel |
CSHKCLSXSXXMBL-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C)C |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[5-(4-CHLOROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B393329.png)
![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393331.png)
![4-{3-[(4-Chlorobenzylidene)amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol](/img/structure/B393332.png)
![5-AMINO-3-[(1Z)-2-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393334.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-[(2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B393339.png)
![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393340.png)

![17-(3,4-Dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393347.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-3-nitro-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B393350.png)
![Ethyl 2-amino-1-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393352.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393353.png)
